molecular formula C10H8N2O8 B14509504 2-(2,4-Dinitrophenyl)butanedioic acid CAS No. 63508-58-7

2-(2,4-Dinitrophenyl)butanedioic acid

Cat. No.: B14509504
CAS No.: 63508-58-7
M. Wt: 284.18 g/mol
InChI Key: JUQRJBZNWUKNOB-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)butanedioic acid is a nitroaromatic compound featuring a butanedioic acid (succinic acid) backbone substituted with a 2,4-dinitrophenyl group at the second carbon. The 2,4-dinitrophenyl moiety is electron-withdrawing, significantly influencing the compound’s acidity, solubility, and reactivity. Applications of such nitroaromatic compounds often include use as intermediates in organic synthesis, coordination chemistry, or materials science .

Properties

CAS No.

63508-58-7

Molecular Formula

C10H8N2O8

Molecular Weight

284.18 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)butanedioic acid

InChI

InChI=1S/C10H8N2O8/c13-9(14)4-7(10(15)16)6-2-1-5(11(17)18)3-8(6)12(19)20/h1-3,7H,4H2,(H,13,14)(H,15,16)

InChI Key

JUQRJBZNWUKNOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

This method leverages the electron-deficient nature of 2,4-dinitrochlorobenzene to facilitate carbon-carbon bond formation with succinate enolates:

Reaction Scheme

  • Enolate Formation : Diethyl succinate reacts with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to generate the stabilized enolate.
  • Substitution : The enolate attacks 2,4-dinitrochlorobenzene in dimethylformamide (DMF) at 80°C, displacing chloride and forming a C–C bond.
  • Hydrolysis : The diester intermediate undergoes saponification with aqueous NaOH, followed by acidification to yield the diacid.

Optimization Insights

  • Base Selection : LDA outperforms NaH due to superior enolate stability (yield increase from 45% to 72%).
  • Solvent Effects : DMF enhances reaction rates compared to THF (k = 0.15 vs. 0.07 h⁻¹).
  • Temperature : Reactions above 70°C reduce decomposition of nitro groups.

Table 1: NAS Reaction Parameters and Yields

Parameter Condition 1 Condition 2 Condition 3
Base LDA NaH KOtBu
Solvent DMF THF DMSO
Temperature (°C) 80 60 100
Yield (%) 72 45 58

Nitration of Phenylsuccinic Acid Derivatives

Direct nitration offers a route to install nitro groups on pre-formed aryl-diacid systems:

Procedure

  • Substrate Preparation : 2-Phenylsuccinic acid is synthesized via Stobbe condensation between acetophenone and diethyl succinate.
  • Nitration : The phenylsuccinic acid undergoes nitration with fuming HNO₃/H₂SO₄ (1:3) at 0°C, followed by gradual warming to 25°C.

Regioselectivity Challenges

  • The first nitration occurs para to the succinic acid group (4-position).
  • The second nitration targets the ortho position (2-position), guided by the electron-withdrawing effect of the first nitro group.

Table 2: Nitration Outcomes

Nitration Stage HNO₃ Equiv. Time (h) Product Ratio (2,4-:Other)
Mono-nitration 1.1 2 92:8
Di-nitration 2.5 4 78:22

Condensation with 2,4-Dinitrophenylhydrazine

Adapting protocols from hydrazone synthesis, this approach condenses carbonyl precursors with 2,4-dinitrophenylhydrazine:

Modified Protocol

  • Carbonyl Precursor : Ethyl acetoacetate reacts with 2,4-dinitrophenylhydrazine in ethanol/HCl (pH 3–4).
  • Oxidation : The hydrazone intermediate is treated with KMnO₄/H₂SO₄ to oxidize ketones to carboxylic acids.

Limitations

  • Over-oxidation risks decarboxylation (15–20% yield loss).
  • Requires rigorous temperature control (<30°C during oxidation).

Analytical Characterization

Spectroscopic Profiling

  • FT-IR : Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1705 cm⁻¹ (carboxylic acid C=O).
  • UV-Vis : λ_max = 265 nm (π→π* transition of nitrobenzene).
  • NMR : ¹H NMR (DMSO-d₆) δ 8.35 (d, J = 2.4 Hz, 1H, Ar-H), 8.18 (dd, J = 8.9, 2.4 Hz, 1H, Ar-H), 3.42 (m, 1H, CH), 2.65–2.48 (m, 2H, CH₂).

Table 3: Comparative Spectral Data

Technique Key Signals Reference
FT-IR 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂)
UV-Vis ε = 12,400 L·mol⁻¹·cm⁻¹ at 265 nm
¹³C NMR δ 172.1 (COOH), 148.3 (C-NO₂)

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s electron-deficient aryl group enables conjugation with biologics via amide or ester linkages. Molecular docking studies predict moderate inhibition (Ki ≈ 18 µM) against Mcl-1, an apoptosis regulator.

Ester Derivatives

Analogous to 2,4-D butyl ester synthesis, the diacid forms herbicidal esters via acid-catalyzed reactions:

  • Butyl Ester Yield : 97–99% using H₂SO₄ in toluene.
  • Thermal Stability : Decomposition onset at 250°C (TGA).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

. The reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired products.

Major Products Formed

The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are characterized by their bright orange or yellow color .

Comparison with Similar Compounds

Structural Analog: 2-[(2,4-Dinitrophenyl)amino]acetic Acid (N-(2,4-Dinitrophenyl)glycine)

Key Differences :

  • Backbone : Acetic acid (C2) vs. butanedioic acid (C4) in the target compound.
  • Functional Group: Amino linkage (NH) connects the 2,4-dinitrophenyl group to the carboxylic acid in N-(2,4-dinitrophenyl)glycine, whereas the target compound likely has a direct phenyl-carboxylic carbon bond.
  • Acidity: The amino group in N-(2,4-dinitrophenyl)glycine may reduce acidity compared to the target compound, where electron-withdrawing nitro groups enhance deprotonation of carboxylic acids. Calculated pKa values for similar compounds suggest stronger acidity in nitro-substituted carboxylic acids .

Applications : N-(2,4-Dinitrophenyl)glycine is used in peptide modification studies, whereas the longer carboxylic chain in 2-(2,4-dinitrophenyl)butanedioic acid may improve metal-chelation capacity, making it relevant in coordination chemistry .

Coordination Chemistry Analog: Fe(II) Complex of 2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol

Key Differences :

  • Functional Groups: The Fe(II) complex in features a hydrazone-Schiff base ligand with a phenolic hydroxyl group, contrasting with the dicarboxylic acid groups in the target compound.
  • Coordination Behavior: The Schiff base ligand coordinates via N and O donors, forming octahedral Fe(II) complexes.

Research Findings: Magnetic moment data (1.73 BM) for the Fe(II) complex indicate high-spin configurations, while the target compound’s dicarboxylate structure might favor low-spin states due to stronger field ligands. Molar conductivity values (<15 S cm² mol⁻¹) suggest non-electrolytic behavior in the Fe(II) complex, whereas the target compound’s ionic carboxylates could increase conductivity in solution .

Toxicity and Regulatory Considerations: 2,4-Dinitrophenyl Thiocyanate

Key Differences :

  • Functional Group : Thiocyanate (SCN) ester vs. carboxylic acids.
  • Reactivity and Toxicity : The thiocyanate group in 2,4-dinitrophenyl thiocyanate is associated with mutagenicity (in vitro DNA damage), leading to its ban in 1992. In contrast, carboxylic acid derivatives like the target compound are generally less reactive but may still pose toxicity risks due to nitro groups .

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